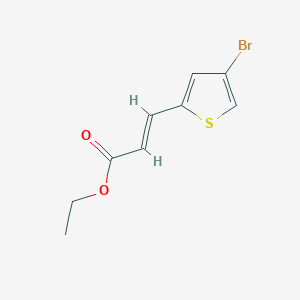

Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

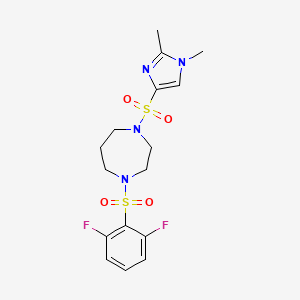

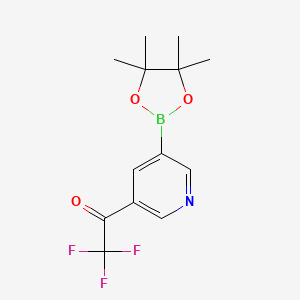

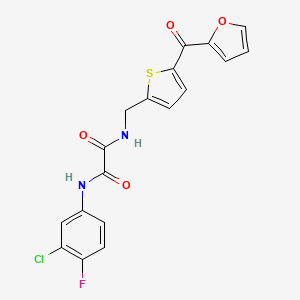

“Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O3S and a molecular weight of 303.13 . It’s related to “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” which has a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” include a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .

Applications De Recherche Scientifique

Molecular Interactions

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate, shows unique molecular interactions, including rare N⋯π and O⋯π interactions, in its crystal packing. These interactions are characterized by hydrogen bonds forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Synthesis

- Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, a derivative of this compound, undergoes electrochemical reduction processes that result in the formation of various products, including ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate (Esteves et al., 2003).

- The preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and ethyl 6-(2-bromoethyl)thieno[3,2-b]pyrrole-5-carboxylate involves a reaction with ethyl-5-bromo-2-oxopentanoate, demonstrating the compound's versatility in synthesizing various haloethylthienopyrroles (Gálvez & Garcia, 1984).

Molecular Structures and Properties

- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another derivative, has been structurally analyzed, highlighting the complex molecular arrangements and interactions within these types of compounds. It has been found to exist as an enamine tautomer in its solid form (Johnson et al., 2006).

Synthetic Applications

- The stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate is an example of the application of this compound derivatives in creating compounds with specific stereochemistry, useful in pharmaceutical synthesis (Zhai et al., 2013).

Electrochemical Studies

- Electrochemical studies on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at silver cathodes in dimethylformamide reveal insights into the reductive cleavage of carbon-bromine bonds, showing the compound's utility in electrochemical research (Henderson et al., 2014).

Mécanisme D'action

Target of Action

(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate is a thiophene-based compound . Thiophene-based compounds are known for their exceptional optical and conductive properties . They are often used in the synthesis of regioregular conjugated polymers for electronic and optoelectronic applications . Therefore, the primary targets of this compound are likely to be involved in these applications.

Mode of Action

The compound interacts with its targets through its unique electronic properties. The presence of the bromine atom and the thiophene ring in the compound can influence its electronic properties, potentially enhancing its interaction with its targets . .

Biochemical Pathways

Thiophene-based compounds like (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can affect various biochemical pathways due to their conductive and optical properties . They are often used in the synthesis of polymers that exhibit properties such as high conductivity, chemosensitivity, and liquid crystallinity . These polymers can influence various biochemical pathways, particularly those involved in signal transduction and energy transfer.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its use in the synthesis of conductive and optoelectronic polymers , it may contribute to the creation of materials with unique electronic properties. These materials could have various applications, from electronic devices to sensors.

Action Environment

The action, efficacy, and stability of (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can be influenced by various environmental factors. For instance, the crystallinity of the neat polymer films synthesized from thiophene-based compounds can be greatly influenced by the size of the chalcogen atom . Moreover, the optical properties of the molecules are primarily affected by the intramolecular charge transfer (ICT) of the D–π–D structures .

Propriétés

IUPAC Name |

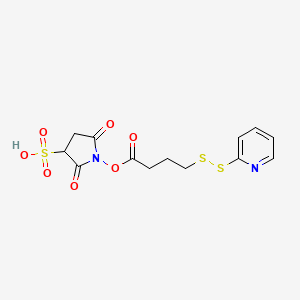

ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQFDCXBLRQDR-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)